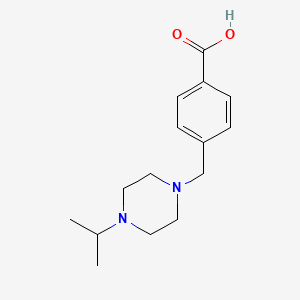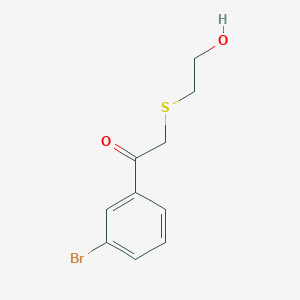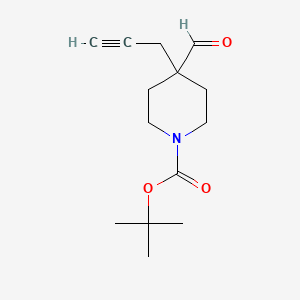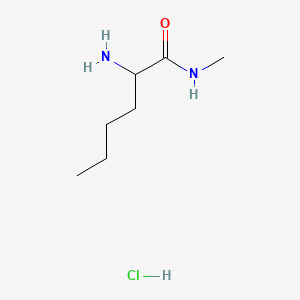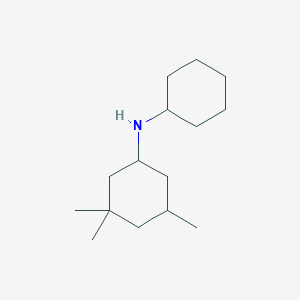
N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine is a chemical compound with the molecular formula C15H29N It is known for its unique structure, which includes a cyclohexyl group attached to a cyclohexane ring that is substituted with three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine typically involves the reaction of 3,3,5-trimethylcyclohexanone with cyclohexylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps may be employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,5-Trimethylcyclohexanol: A related compound with a hydroxyl group instead of an amine group.
Cyclohexylamine: A simpler amine with a cyclohexyl group but lacking the additional methyl substitutions.
N-Cyclohexylcyclohexanamine: Similar in structure but without the trimethyl substitutions.
Uniqueness
N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
36132-73-7 |
|---|---|
Molekularformel |
C15H29N |
Molekulargewicht |
223.40 g/mol |
IUPAC-Name |
N-cyclohexyl-3,3,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C15H29N/c1-12-9-14(11-15(2,3)10-12)16-13-7-5-4-6-8-13/h12-14,16H,4-11H2,1-3H3 |
InChI-Schlüssel |
UEXRTEWQAUVZFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


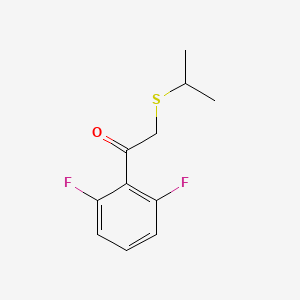
![1-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B13633740.png)
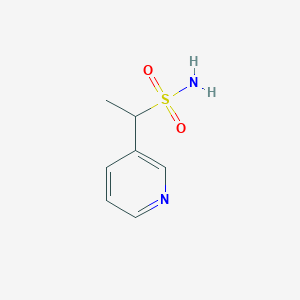
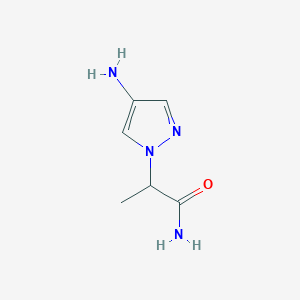
![3-amino-1-[2-(cyclopropyloxy)ethyl]-2(1H)-Pyridinone](/img/structure/B13633759.png)
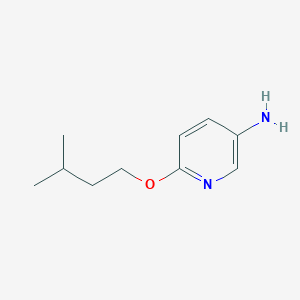
![6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B13633775.png)
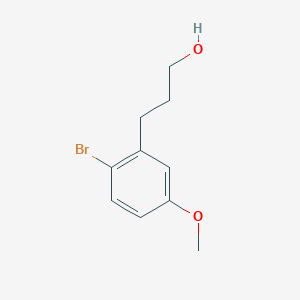
![8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane](/img/structure/B13633783.png)
